molecular formula C8H15NO2 B024991 Octahydroindolizine-6,7-diol CAS No. 105343-56-4

Octahydroindolizine-6,7-diol

Cat. No. B024991
M. Wt: 157.21 g/mol
InChI Key: LMIXLZROXRUTAR-UHFFFAOYSA-N
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Description

Octahydroindolizine-6,7-diol is a derivative of the indolizine moiety . Indolizine is an important heterocyclic nucleus with diverse biological activities . It is an isomer of indole and known as pyrrole [1,2-a]pyridine .


Synthesis Analysis

The synthesis of octahydroindolizine derivatives has been achieved using various methods. One such method involves a Novozym 435-mediated kinetic resolution of racemic octahydroindolizine alcohol as a key step .


Molecular Structure Analysis

Octahydroindolizine-6,7-diol has a molecular weight of 157.2102 g/mol . Its IUPAC name is (6S,7S,8aS)-octahydroindolizine-6,7-diol . The SMILES string representation is OC2CC1CCCN1CC2O .

Future Directions

The future research on octahydroindolizine-6,7-diol and its derivatives could focus on exploring their biological activities and potential applications in the pharmaceutical industry . The future holds surprising indolizine-based drugs and magic bullets in the store .

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-4-6-2-1-3-9(6)5-8(7)11/h6-8,10-11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIXLZROXRUTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C(CN2C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552440
Record name Octahydroindolizine-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-indolizine-6,7-diol

CAS RN

105343-56-4
Record name Octahydroindolizine-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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